2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
Overview
Description
The compound 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is a benzamide derivative that is part of a broader class of compounds with potential biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives with various substituents have been synthesized and characterized, indicating the interest in this class of compounds for their structural and potential therapeutic properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoic acid derivatives with amines or amides. For instance, the synthesis of related compounds has been achieved through various methods, including the reaction of salicylic acid with aminopyridines , chlorination followed by aminolysis and reduction steps , and one-pot reactions involving thiocyanate, benzoyl chloride, and amino pyridine derivatives . These methods highlight the versatility and adaptability of synthetic routes to obtain benzamide derivatives with different substituents, which could be applied to synthesize the compound of interest.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. The crystal structures of similar compounds have been reported, showing that they can crystallize in various space groups with specific bond lengths, bond angles, and dihedral angles . The orientation of substituents, such as the pyridine ring, can vary significantly, influencing the overall molecular geometry . These structural analyses are crucial for understanding the intermolecular interactions and potential reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in a range of chemical reactions, often influenced by their substituents. For example, the presence of halogens can lead to halogen bonding interactions , while the introduction of a pyridine moiety can facilitate the formation of complexes with metals . The reactivity of these compounds can be further explored through computational methods such as DFT calculations, which provide insights into the energetic profiles of potential reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including the compound of interest, can be characterized by various spectroscopic and analytical techniques. IR, NMR, and UV-Vis spectroscopy are commonly used to identify functional groups and assess the purity of the synthesized compounds . Thermal analysis can reveal the stability and phase transitions of different polymorphs , while computational studies can predict properties such as NLO behavior and electronic structure . These analyses are essential for understanding the behavior of the compound in different environments and for potential applications.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, a process that allows the formation of new blood vessels from pre-existing ones. This receptor is particularly important in pathological conditions where angiogenesis is significantly upregulated, such as in tumor growth and metastasis.
Result of Action
The molecular and cellular effects of 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide’s action would likely be related to its inhibition of VEGFR1. This could result in decreased angiogenesis at the cellular level, potentially limiting the growth and spread of cells that rely on angiogenesis, such as tumor cells .
properties
IUPAC Name |
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-4-2-1-3-17(18)19(23)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMMVTGOODAYHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635885 | |
Record name | 2-Chloro-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | |
CAS RN |
352666-30-9 | |
Record name | 2-Chloro-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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